molecular formula C17H17N5O2S B2846849 3-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891128-89-5

3-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2846849
CAS No.: 891128-89-5
M. Wt: 355.42
InChI Key: DJJWPSDDOALSEN-UHFFFAOYSA-N
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Description

3-((2-(indolin-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.42. The purity is usually 95%.
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Scientific Research Applications

DNA Photocleavage Activity

The compound has been explored for its DNA photocleavage activity. Sharma et al. (2015) synthesized a series of derivatives, including triazolo[4,3-a]pyrimidine compounds, and evaluated their DNA photocleavage properties. They found that some of these compounds were effective at converting the supercoiled form of DNA into the open circular form, suggesting potential applications in molecular biology and genetic engineering research (Sharma et al., 2015).

Anticancer Agents

Abdelhamid et al. (2016) synthesized various 3-heteroarylindoles, including compounds with a pyrimidinyl and triazolopyrimidin structure, and evaluated them as potential anticancer agents. They discovered that some of these compounds exhibited moderate to high anticancer activity, particularly against human breast carcinoma cell lines (Abdelhamid et al., 2016).

Antimicrobial Agents

Gomha et al. (2018) worked on the synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones. These compounds, including derivatives similar to the specified compound, showed potential as antimicrobial agents, with some demonstrating mild activities in their study (Gomha et al., 2018).

Antibacterial Activity

In a study by Khera et al. (2011), compounds related to triazolo[4,3-a]pyrimidine were synthesized and tested for antibacterial activity. They found that some derivatives, like compound 3e, were potent inhibitors of Gram-positive pathogens, outperforming drugs like Linezolid (Khera et al., 2011).

Properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-10-11(2)22-16(18-15(10)24)19-20-17(22)25-9-14(23)21-8-7-12-5-3-4-6-13(12)21/h3-6H,7-9H2,1-2H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJWPSDDOALSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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